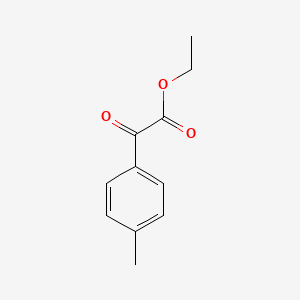

Ethyl 4-methylbenzoylformate

Description

The exact mass of the compound Ethyl 2-(4-methylphenyl)-2-oxoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-methylbenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-methylbenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHJACPCSQNDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371365 | |

| Record name | ethyl 2-(4-methylphenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5524-56-1 | |

| Record name | ethyl 2-(4-methylphenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4-methylphenyl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-methylbenzoylformate (CAS No. 5524-56-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 4-methylbenzoylformate, a key organic intermediate. From its fundamental physicochemical properties to its synthesis and potential applications, this document serves as a technical resource for professionals in the chemical and pharmaceutical sciences.

Introduction and Chemical Identity

Ethyl 4-methylbenzoylformate, also known by its synonyms Ethyl (4-Methylphenyl)(oxo)acetate and Ethyl 2-oxo-2-(p-tolyl)acetate, is an alpha-keto ester with the CAS number 5524-56-1.[1][2] Its chemical structure, featuring a para-substituted aromatic ring, a ketone, and an ester functional group, makes it a versatile building block in organic synthesis. This guide will delve into the technical details of this compound, offering insights into its preparation, characterization, and utility in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-methylbenzoylformate is presented in the table below.

| Property | Value | Source |

| CAS Number | 5524-56-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Appearance | Light yellow to yellow liquid | [3] |

| Boiling Point | 82 °C | [3] |

| Density | 1.0901 g/cm³ | [3] |

| Refractive Index | 1.52 | [3] |

| Storage | Sealed in dry, room temperature | [3] |

Synthesis of Ethyl 4-methylbenzoylformate

The synthesis of Ethyl 4-methylbenzoylformate can be efficiently achieved via a Friedel-Crafts acylation reaction.[4][5][6][7][8] This classic electrophilic aromatic substitution allows for the direct introduction of the acyl group onto the aromatic ring of toluene.

Reaction Principle

The Friedel-Crafts acylation involves the reaction of an aromatic compound (toluene) with an acylating agent (ethyl oxalyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the acylating agent, facilitating the electrophilic attack on the electron-rich aromatic ring. The para-substitution is favored due to the directing effect of the methyl group on the toluene ring and potential steric hindrance at the ortho positions.[5]

Detailed Experimental Protocol

Caution: This procedure involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Toluene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap is flame-dried and cooled under a stream of dry nitrogen.

-

Catalyst Suspension: Anhydrous dichloromethane is added to the flask, followed by the slow addition of anhydrous aluminum chloride with stirring to form a suspension.

-

Addition of Acylating Agent: Ethyl oxalyl chloride is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath).

-

Addition of Toluene: Toluene is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Reaction Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude Ethyl 4-methylbenzoylformate is purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 4-methylbenzoylformate.

Spectroscopic Characterization

| Technique | Expected Signals |

| ¹H NMR | - Aromatic protons (two doublets, ~7.2-7.9 ppm)- Quartet from the ethyl ester CH₂ (~4.4 ppm)- Singlet from the methyl group on the ring (~2.4 ppm)- Triplet from the ethyl ester CH₃ (~1.4 ppm) |

| ¹³C NMR | - Carbonyl carbons (ketone and ester, ~165-190 ppm)- Aromatic carbons (~129-145 ppm)- Methylene carbon of the ethyl group (~62 ppm)- Methyl carbon on the ring (~22 ppm)- Methyl carbon of the ethyl group (~14 ppm) |

| IR Spectroscopy | - C=O stretching (ketone, ~1680 cm⁻¹)- C=O stretching (ester, ~1730 cm⁻¹)- Aromatic C=C stretching (~1600 cm⁻¹)- C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 192.21- Fragments corresponding to the loss of the ethoxy group (-OC₂H₅) and the ethyl group (-C₂H₅) |

Applications in Research and Development

Ethyl 4-methylbenzoylformate is a valuable intermediate in organic synthesis and experimental research.[3] Its bifunctional nature (ketone and ester) allows for a wide range of chemical transformations, making it a useful starting material for the synthesis of more complex molecules.

Building Block in Organic Synthesis

The ketone and ester functionalities can be selectively targeted to introduce new functional groups or to build larger molecular scaffolds. For example, the ketone can undergo reductions, Grignard reactions, or Wittig reactions, while the ester can be hydrolyzed, transesterified, or reduced.

Potential in Drug Discovery

Alpha-keto esters are important pharmacophores and intermediates in the synthesis of various biologically active compounds. The structural motif present in Ethyl 4-methylbenzoylformate can be found in precursors to heterocyclic compounds, which are prevalent in many pharmaceutical agents. For instance, a related thiazolecarboxylate is a key intermediate in the synthesis of Febuxostat, a medication for gout.[15] This highlights the potential of Ethyl 4-methylbenzoylformate as a starting material for the development of new therapeutic agents.

Conceptual Application Workflow

Caption: Potential synthetic pathways using Ethyl 4-methylbenzoylformate.

Safety and Handling

Ethyl 4-methylbenzoylformate is classified with the GHS07 pictogram and a "Warning" signal word. It is reported to cause skin, eye, and respiratory irritation.

Precautions:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place away from incompatible materials.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

References

-

Synthesis and Characterization of 4-Ethylbenzophenone. (2015). Retrieved from [Link]

- US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid. Google Patents.

-

ETHYNYL p-TOLYL SULFONE. Organic Syntheses Procedure. Retrieved from [Link]

- US20170267625A1 - Method for producing ethyl 4-methyloctanoate. Google Patents.

- DE19909784A1 - Production of 2-aryl-2-oxo-acetate esters, used as intermediates, comprises reacting arylmethyl halide with carbon monoxide and alcohol and reacting resulting aryl-acetate ester with oxygen. Google Patents.

-

Ethyl Benzoylformate. Organic Syntheses Procedure. Retrieved from [Link]

-

Ethyl p-toluate. PubChem. Retrieved from [Link]

-

The Role of Ethyl 4-methylbenzoate in Advanced Organic Synthesis. Retrieved from [Link]

-

Ethyl 4-methylbenzoate. NIST WebBook. Retrieved from [Link]

-

Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. PubMed Central. Retrieved from [Link]

-

Ethyl 4-methylbenzoate. NIST WebBook. Retrieved from [Link]

-

friedel-crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

THE EFFECTIVE APPLICATION OF METABOLITE PROFILING IN DRUG DESIGN AND DISCOVERY. ResearchGate. Retrieved from [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]

-

Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

- KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. Google Patents.

-

Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube. Retrieved from [Link]

-

Benzene, 1-ethyl-4-methyl-. NIST WebBook. Retrieved from [Link]

-

H1 Nmr spectrum of 1 ethyl 4 methylbenzene. Brainly.in. Retrieved from [Link]

-

ethyl 4-aminobenzoate. MassBank. Retrieved from [Link]

-

Divergent Access to Optically Active Butenolides via Tandem C−H Activation and Michael Addition Enabled by Rh/Cinchonine Catalysis. American Chemical Society. Retrieved from [Link]

Sources

- 1. Ethyl 4-methylbenzoylformate | CAS 5524-56-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 5524-56-1|Ethyl 4-Methylbenzoylformate|BLD Pharm [bldpharm.com]

- 3. ETHYL 4-METHYLBENZOYLFORMATE | 5524-56-1 [chemicalbook.com]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 4-methylbenzoate [webbook.nist.gov]

- 11. rsc.org [rsc.org]

- 12. Ethyl 4-methylbenzoate [webbook.nist.gov]

- 13. Ethyl 4-methylbenzoate(94-08-6) 1H NMR [m.chemicalbook.com]

- 14. Ethyl 4-methoxybenzoate(94-30-4) IR Spectrum [chemicalbook.com]

- 15. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]

Chemical structure of Ethyl 4-methylbenzoylformate

An In-depth Technical Guide to the Chemical Structure of Ethyl 4-methylbenzoylformate

Abstract

Ethyl 4-methylbenzoylformate is a pivotal α-keto ester intermediate whose structural attributes render it exceptionally valuable in the realms of fine chemical synthesis and pharmaceutical development. This guide provides a comprehensive technical examination of its chemical architecture, properties, validated synthesis protocols, and key applications. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a self-validating resource for researchers, chemists, and drug development professionals. Our objective is to furnish a narrative that combines deep theoretical understanding with field-proven, practical insights for the effective utilization of this versatile compound.

Introduction: The Strategic Importance of Ethyl 4-methylbenzoylformate

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the success of complex molecular construction. Ethyl 4-methylbenzoylformate, also known as ethyl 2-(4-methylphenyl)-2-oxoacetate, emerges as a compound of significant interest due to its unique bifunctional nature. Possessing both a reactive α-keto group and an ester moiety attached to a p-tolyl aromatic system, it offers multiple sites for chemical modification. This structural arrangement makes it an essential precursor for a diverse range of derivatives used in pharmaceuticals and agrochemicals.[1] A thorough understanding of its synthesis, reactivity, and characterization is therefore critical for any research and development professional seeking to leverage its synthetic potential.

Molecular Structure and Physicochemical Properties

The molecular integrity and purity of a synthetic intermediate are foundational to predictable and efficient reactions.[1] Ethyl 4-methylbenzoylformate's properties are a direct consequence of its constituent functional groups. The electron-donating p-methyl group influences the reactivity of the aromatic ring, while the adjacent carbonyls of the keto-ester system are prime targets for nucleophilic attack.

Table 1: Physicochemical Properties of Ethyl 4-methylbenzoylformate

| Property | Value | Source(s) |

| CAS Number | 5524-56-1 | [2][3][4] |

| Molecular Formula | C₁₁H₁₂O₃ | [3][4] |

| Molecular Weight | 192.21 g/mol | [3][4] |

| Appearance | Light yellow to yellow liquid | [2][3] |

| Boiling Point | 82 °C | [2][3] |

| Density | 1.090 g/cm³ | [2][3] |

| Refractive Index | 1.52 | [2][3] |

| Storage | Sealed in dry, Room Temperature | [2][4] |

Synthesis: The Friedel-Crafts Acylation Approach

The most reliable and scalable synthesis of Ethyl 4-methylbenzoylformate is achieved via the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6] This electrophilic aromatic substitution reaction is highly efficient and regioselective.

Mechanistic Rationale

The causality of this reaction pathway is rooted in fundamental electronic principles. The Lewis acid, AlCl₃, coordinates to the terminal chlorine atom of ethyl oxalyl chloride, abstracting it to form a highly electrophilic, resonance-stabilized acylium ion.[7] The electron-rich toluene ring then acts as a nucleophile, attacking the acylium ion. The activating, ortho-para directing nature of the methyl group on toluene sterically and electronically favors substitution at the para-position, leading to the desired 4-substituted product with high selectivity.[8] A final deprotonation step restores aromaticity and yields Ethyl 4-methylbenzoylformate.

Caption: Workflow of Friedel-Crafts acylation for Ethyl 4-methylbenzoylformate synthesis.

Validated Experimental Protocol

This protocol is designed for high yield and purity, incorporating necessary controls for a self-validating workflow.

Materials & Equipment:

-

Anhydrous Toluene

-

Ethyl oxalyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Catalyst Suspension: Under an inert nitrogen atmosphere, charge a flame-dried three-neck flask with anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM. Cool the resulting suspension to 0°C using an ice bath.

-

Acyl Chloride Addition: Add ethyl oxalyl chloride (1.0 eq.) dropwise to the stirred suspension over 20-30 minutes, ensuring the internal temperature remains below 5°C.

-

Toluene Addition: Subsequently, add anhydrous toluene (1.2 eq.) dropwise over 30 minutes, maintaining the 0-5°C temperature range.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 2-4 hours. Monitor the consumption of starting material by Thin Layer Chromatography (TLC) (Eluent: 8:2 Hexane:Ethyl Acetate).

-

Quenching: Upon completion, cautiously pour the reaction mixture into a beaker containing crushed ice and 1M HCl to decompose the aluminum chloride complex.

-

Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield Ethyl 4-methylbenzoylformate as a pale yellow liquid.

Spectroscopic and Structural Characterization

Unambiguous characterization is essential to confirm the identity and purity of the final product. The expected spectroscopic data, based on its structure and analysis of similar compounds, are summarized below.[9][10]

Table 2: Expected Spectroscopic Data for Ethyl 4-methylbenzoylformate

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~8.0 (d, 2H, Ar-H ortho to C=O), ~7.3 (d, 2H, Ar-H meta to C=O), ~4.4 (q, 2H, -OCH₂CH₃), ~2.4 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ (ppm): ~186 (C=O, ketone), ~164 (C=O, ester), ~146 (Ar-C-CH₃), ~131-129 (Ar-CH & Ar-C), ~63 (-OCH₂), ~22 (Ar-CH₃), ~14 (-CH₃). |

| IR (cm⁻¹) | ~1730 (strong, C=O ester stretch), ~1685 (strong, C=O ketone stretch), ~1605 (C=C aromatic stretch), ~1200-1100 (C-O stretch).[9] |

| MS (EI) | m/z (%): 192 (M⁺), 164 ([M-CO]⁺), 119 ([M-CO₂Et]⁺), 91 ([C₇H₇]⁺, tolyl). |

Utility in Drug Discovery and Advanced Synthesis

Ethyl 4-methylbenzoylformate is not an end product but a versatile intermediate. Its value lies in the synthetic pathways it unlocks.

Precursor to Heterocyclic Scaffolds

The α-keto ester functionality is a classic synthon for constructing nitrogen-containing heterocycles, which are foundational scaffolds in many pharmaceutical agents.[11] By reacting Ethyl 4-methylbenzoylformate with various binucleophiles, a range of valuable heterocyclic cores can be accessed. For example, condensation with hydrazines can lead to pyrazole derivatives, while reaction with diamines can yield quinoxalines.

The "Magic Methyl" Effect in Drug Design

The p-methyl group is not merely a passive substituent. In drug discovery, the strategic placement of a methyl group—often termed the "magic methyl" effect—can profoundly enhance a molecule's pharmacokinetic or pharmacodynamic properties.[12] It can improve metabolic stability by blocking sites of oxidation or enhance binding affinity through favorable hydrophobic interactions.[12] Ethyl 4-methylbenzoylformate provides a reliable entry point to molecular scaffolds where this strategic methylation is already incorporated.

Caption: Synthetic applications of Ethyl 4-methylbenzoylformate in advanced synthesis.

Conclusion

Ethyl 4-methylbenzoylformate is a high-value intermediate whose chemical structure is ideally suited for complex organic synthesis. This guide has detailed its fundamental properties, provided a robust and reproducible protocol for its preparation via Friedel-Crafts acylation, and outlined its strategic applications in constructing key molecular scaffolds for the pharmaceutical and fine chemical industries. By appreciating the mechanistic principles and practical methodologies presented, researchers and developers can effectively integrate this compound into their synthetic programs to accelerate innovation.

References

-

Ethyl 4-Methylbenzoylformate . (n.d.). Lead Sciences. Retrieved February 7, 2026, from [Link]

-

Synthesis and Characterization of 4-Ethylbenzophenone . (2015). Academia.edu. Retrieved February 7, 2026, from [Link]

-

Ethyl Benzoylformate . (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms . (2018). MDPI. Retrieved February 7, 2026, from [Link]

-

Ethyl 4-formylbenzoate . (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Ethyl 4-methylbenzoate . (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . (2018). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Friedel-Crafts Acylation . (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

Material Safety Data Sheet - Ethyl benzoate . (2011). Alfa Aesar. Retrieved February 7, 2026, from [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism . (2016). YouTube. Retrieved February 7, 2026, from [Link]

-

Supporting Information for... . (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development . (2023). PMC. Retrieved February 7, 2026, from [Link]

-

friedel-crafts reactions of benzene and methylbenzene . (n.d.). Chemguide. Retrieved February 7, 2026, from [Link]

- Method for the synthesis of 4-benzofuran-carboxylic acid. (2009). Google Patents.

-

Advancing drug development with “Fit-for-Purpose” modeling informed approaches . (2025). PMC. Retrieved February 7, 2026, from [Link]

-

CSD Solution #13 . (n.d.). University of Calgary. Retrieved February 7, 2026, from [Link]

-

Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate... . (2015). PubMed. Retrieved February 7, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ETHYL 4-METHYLBENZOYLFORMATE CAS#: 5524-56-1 [m.chemicalbook.com]

- 3. ETHYL 4-METHYLBENZOYLFORMATE | 5524-56-1 [chemicalbook.com]

- 4. Ethyl 4-Methylbenzoylformate - Lead Sciences [lead-sciences.com]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. CSD Solution #13 [chem.ucalgary.ca]

- 10. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Alternate names for Ethyl 4-methylbenzoylformate such as Ethyl (4-Methylphenyl)(oxo)acetate

Technical Guide: Ethyl 4-methylbenzoylformate Alternate Names: Ethyl (4-Methylphenyl)(oxo)acetate [1][2]

Executive Summary

Ethyl 4-methylbenzoylformate (CAS: 5524-56-1) is a specialized

Nomenclature & Structural Identity

Precise nomenclature is critical for database searching and regulatory compliance.[1][2] The compound possesses two distinct naming conventions based on the priority of functional groups.

| Naming Convention | Name | Rationale |

| IUPAC (Systematic) | Ethyl 2-(4-methylphenyl)-2-oxoacetate | Prioritizes the ester chain length and positions the ketone and aryl group as substituents on the acetic acid backbone.[1][2] |

| Functional Class | Ethyl 4-methylbenzoylformate | Views the molecule as an ethyl ester of formic acid, where the hydrogen is replaced by a 4-methylbenzoyl group.[1][2] |

| Common/Trade | Ethyl p-tolylglyoxylate | Derived from "glyoxylic acid," emphasizing the |

Critical Distinction: Do NOT confuse with Ethyl 4-methylbenzoate (CAS 94-08-6), which lacks the

Structural Visualization (DOT Diagram)

Caption: Decomposition of Ethyl 4-methylbenzoylformate into its reactive functional modules.

Physicochemical Profile

| Property | Value | Note |

| CAS Number | 5524-56-1 | Unique Identifier |

| Molecular Formula | ||

| Molecular Weight | 192.21 g/mol | |

| Appearance | Pale yellow liquid | May darken upon oxidation |

| Boiling Point | 135–140 °C (at 5 mmHg) | Vacuum distillation recommended |

| Density | 1.10 g/mL (at 25 °C) | Denser than water |

| Solubility | Soluble in EtOH, DCM, Toluene | Immiscible in water |

| Flash Point | >110 °C | Closed Cup |

Synthetic Utility & Mechanisms[2][4][5][6][7][8]

The synthesis of Ethyl 4-methylbenzoylformate is a classic example of Friedel-Crafts Acylation .[1][2] This pathway is preferred over oxidation methods due to higher regioselectivity and yield.[1][2]

Mechanism: Friedel-Crafts Acylation

The reaction involves the electrophilic attack of an acylium ion (generated from ethyl oxalyl chloride and aluminum chloride) onto the aromatic ring of toluene.[2]

-

Activation: Ethyl oxalyl chloride reacts with

to form an electrophilic acylium complex.[1][2] -

Substitution: The complex attacks the para position of toluene.[1][2] The methyl group is an ortho/para director, but the steric bulk of the oxalyl group heavily favors the para position (>95% selectivity).

Synthesis Workflow (DOT Diagram)

Caption: Friedel-Crafts acylation pathway for the synthesis of Ethyl 4-methylbenzoylformate.

Experimental Protocol: Synthesis

Objective: Synthesis of Ethyl 4-methylbenzoylformate via Friedel-Crafts Acylation. Scale: 50 mmol basis.

Reagents:

-

Toluene (Dry): 50 mL (Solvent/Reactant excess)[2]

-

Ethyl Oxalyl Chloride: 50 mmol (6.8 g)[2]

-

Aluminum Chloride (

): 55 mmol (7.3 g)[2] -

Dichloromethane (DCM): 100 mL[2]

Methodology:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Catalyst Suspension: Charge the flask with

and dry DCM. Cool to 0°C using an ice-water bath.[1][2][3] -

Acylation: Add Ethyl Oxalyl Chloride dropwise over 20 minutes. The solution will turn yellow/orange as the acylium complex forms.[1][2]

-

Substrate Addition: Add Toluene dropwise over 30 minutes, maintaining the internal temperature below 5°C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 8:2).

-

Quench: Pour the reaction mixture slowly into 200 mL of ice-cold 1M HCl. Caution: Vigorous gas evolution (

) and heat generation.[1][2] -

Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (

mL).[2] -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Purify the crude oil via vacuum distillation (bp 135°C @ 5 mmHg) to obtain the pale yellow liquid.[2]

Pharmaceutical Applications: Asymmetric Reduction

The primary value of Ethyl 4-methylbenzoylformate in drug development is as a prochiral ketone .[1][2] It is the direct precursor to 4-methylmandelic acid derivatives , which serve as chiral building blocks for:

-

Anticholinergics: Structural variants of Oxybutynin and Homatropine.[1][2]

-

Resolving Agents: 4-Methylmandelic acid is often used to resolve racemic amines.[1][2]

Key Reaction: Asymmetric Hydrogenation (Noyori Reduction).[1][2] Using a Ruthenium-BINAP or Ruthenium-TsDPEN catalyst, the keto group is reduced to a hydroxyl group with high enantiomeric excess (>95% ee).[1][2]

Pathway to Pharmacophores (DOT Diagram)

Caption: Conversion of the benzoylformate scaffold into bioactive mandelate pharmacophores.

Safety & Toxicology

-

Hazard Statements:

-

Handling: Moisture sensitive.[1][2] The

-keto ester moiety is susceptible to hydrolysis and decarbonylation if exposed to strong acids/bases without control.[1][2] Store under inert gas (Nitrogen/Argon) at 2-8°C.

References

-

ChemicalBook. (2025).[1][2][4] Ethyl 4-methylbenzoylformate Properties and Suppliers.[1][2] Retrieved from [2]

-

Santa Cruz Biotechnology. (2025).[1][2] Ethyl 4-methylbenzoylformate Product Data Sheet.[1][2] Retrieved from [2]

-

PubChem. (2025).[1][2] Ethyl 2-(4-methylphenyl)-2-oxoacetate Compound Summary. National Library of Medicine.[1][2] Retrieved from [2]

-

TCI Chemicals. (2025).[1][2] Safety Data Sheet: Ethyl Benzoylformate Derivatives.[1][2] Retrieved from [2]

-

Royal Society of Chemistry. (2015). Friedel-Crafts Acylation Mechanisms and Selectivity.[1][2] ChemGuide.[1][2] Retrieved from [2]

Sources

An In-depth Technical Guide to Ethyl 4-methylbenzoylformate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methylbenzoylformate, also known as ethyl 2-oxo-2-(p-tolyl)acetate, is an alpha-keto ester that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a reactive α-ketoester moiety attached to a p-tolyl group, makes it a versatile building block for the construction of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-methylbenzoylformate, detailed synthesis protocols, its characteristic reactivity, and its applications in the pharmaceutical industry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Ethyl 4-methylbenzoylformate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5524-56-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |

| Molecular Weight | 192.21 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 82 °C | [1] |

| Density | 1.0901 g/cm³ | [1] |

| Refractive Index | 1.52 | [1] |

| Storage | Sealed in dry, room temperature | [1][2] |

Spectroscopic Characterization

The structural elucidation of Ethyl 4-methylbenzoylformate is confirmed through various spectroscopic techniques. The nuclear magnetic resonance (NMR) data provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 2-oxo-2-(p-tolyl)acetate in CDCl₃ exhibits the following characteristic signals:

-

δ 7.90 (d, J = 8.2 Hz, 2H): These two protons correspond to the aromatic hydrogens ortho to the carbonyl group. The doublet splitting pattern is due to coupling with the adjacent aromatic protons.

-

δ 7.30 (d, J = 8.0 Hz, 2H): These two protons are the aromatic hydrogens meta to the carbonyl group. They appear as a doublet due to coupling with their ortho neighbors.

-

δ 4.44 (q, J = 7.0 Hz, 2H): This quartet represents the two methylene protons (-CH₂-) of the ethyl ester group, which are coupled to the three methyl protons.

-

δ 2.43 (s, 3H): This singlet corresponds to the three protons of the methyl group on the p-tolyl ring.

-

δ 1.42 (t, J = 7.2 Hz, 3H): This triplet is assigned to the three methyl protons (-CH₃) of the ethyl ester group, coupled to the adjacent methylene protons.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum in CDCl₃ provides further structural confirmation:

-

δ 186.1, 164.0: These signals correspond to the two carbonyl carbons of the α-ketoester functionality.

-

δ 146.2, 130.1, 129.6, 129.0: These peaks are attributed to the aromatic carbons of the p-tolyl ring.

-

δ 62.2: This signal represents the methylene carbon (-CH₂-) of the ethyl ester group.

-

δ 21.9: This peak corresponds to the methyl carbon of the p-tolyl group.

-

δ 14.1: This signal is assigned to the methyl carbon (-CH₃) of the ethyl ester group.[5]

Synthesis of Ethyl 4-methylbenzoylformate

The synthesis of aryl α-keto esters like Ethyl 4-methylbenzoylformate can be achieved through several methods. A common and effective approach is the Friedel-Crafts acylation of an aromatic substrate with an appropriate acylating agent.

Friedel-Crafts Acylation Protocol

This protocol describes the synthesis of Ethyl 4-methylbenzoylformate via the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of Ethyl 4-methylbenzoylformate.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃) followed by an anhydrous solvent such as dichloromethane. Stir the mixture to form a suspension.

-

Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add ethyl oxalyl chloride to the dropping funnel and add it dropwise to the stirred suspension. Maintain the temperature below 5 °C.

-

Addition of Toluene: After the addition of the acyl chloride, add a solution of toluene in the anhydrous solvent to the dropping funnel and add it dropwise to the reaction mixture, again maintaining a low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 4-methylbenzoylformate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is crucial as the Lewis acid catalyst, AlCl₃, is highly moisture-sensitive and will be deactivated by water.

-

Low Temperature: The initial addition of reactants at low temperature helps to control the exothermic nature of the Friedel-Crafts reaction and minimize the formation of side products.

-

Acidic Work-up: The acidic work-up is necessary to decompose the aluminum chloride complex formed with the product and to protonate any remaining unreacted starting materials.

Chemical Reactivity

The chemical reactivity of Ethyl 4-methylbenzoylformate is dominated by the presence of the α-ketoester functionality. This arrangement of functional groups provides two electrophilic centers, the keto-carbonyl and the ester-carbonyl, making the molecule susceptible to a variety of nucleophilic attacks.

Diagram of Key Reactive Sites:

Sources

- 1. youtube.com [youtube.com]

- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-Oxo-2-(p-tolyl)acetate | 5524-56-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. rsc.org [rsc.org]

Historical Discovery and Development of Benzoylformate Compounds

Executive Summary

Benzoylformate (phenylglyoxylate) represents a unique intersection between classical organic chemistry, microbial metabolism, and modern materials science. Originally synthesized in the late 19th century as a derivative of mandelic acid, it remained a chemical curiosity until the mid-20th century, when it was identified as a critical intermediate in the bacterial catabolism of aromatic compounds.

Today, benzoylformate compounds serve two distinct, high-value functions:

-

Biocatalysis: The enzyme Benzoylformate Decarboxylase (BFD) is a cornerstone of "White Biotechnology," enabling the stereoselective synthesis of chiral 2-hydroxy ketones via thiamine diphosphate (ThDP)-dependent carboligation.

-

Photopolymerization: Methyl benzoylformate (MBF) is an industrial standard Norrish Type I photoinitiator, prized for its ability to initiate UV curing without the yellowing artifacts associated with earlier generations of initiators.

This guide synthesizes the historical trajectory of these compounds with actionable, self-validating protocols for their synthesis and enzymatic utilization.

Part 1: Chemical Genesis (1890s – 1950s)

The Early Oxidative Routes

The history of benzoylformate begins in the golden age of German organic chemistry. The compound was first systematically characterized in the late 19th century. The foundational work by Claus and Neukranz (1891) established the oxidative relationship between mandelic acid and benzoylformic acid.

Unlike simple ketones, the

Mechanism of Chemical Synthesis

The chemical synthesis relies on the oxidation of the secondary alcohol in mandelic acid to a ketone. The challenge lies in preventing over-oxidation to benzoic acid (cleaving the C-C bond).

Reaction Scheme:

Part 2: The Biological Breakthrough (1960s)

The Mandelate Pathway

The true physiological significance of benzoylformate was unlocked in the 1960s through the work of George Hegeman and R.Y. Stanier at UC Berkeley. They were investigating how soil bacteria, specifically Pseudomonas putida, could survive on aromatic compounds as their sole carbon source.

They mapped the Mandelate Pathway , a catabolic route that funnels various aromatic substrates into the

Visualization: The Mandelate Pathway

The following diagram illustrates the catabolic flow in P. putida, highlighting the central role of benzoylformate.

Figure 1: The Mandelate Pathway in Pseudomonas putida. Benzoylformate acts as the central intermediate between oxidation and decarboxylation.

Part 3: The Enzymatic Revolution (BFD)

Discovery of ThDP Dependence

Following the pathway mapping, the enzyme responsible for converting benzoylformate to benzaldehyde—Benzoylformate Decarboxylase (BFD) —was isolated.[1][2] It was discovered to be a homotetramer dependent on Thiamine Diphosphate (ThDP) and

Unlike yeast pyruvate decarboxylase (PDC), BFD exhibits a unique ability to handle bulky aromatic substrates. This discovery shifted the focus from simple metabolism to biocatalytic potential .

Mechanism: The "Breslow Intermediate"

For researchers utilizing BFD, understanding the mechanism is non-negotiable. The reaction proceeds via the formation of a covalent intermediate between the C2 atom of the ThDP thiazolium ring and the

-

Ylide Formation: The ThDP C2 proton is removed, forming a nucleophilic ylide.

-

Nucleophilic Attack: The ylide attacks the ketone of benzoylformate.

-

Decarboxylation: The carboxyl group leaves as

, leaving a resonance-stabilized carbanion (the Breslow intermediate). -

Protonation/Release: The intermediate is protonated to release benzaldehyde.

Crucial Insight for Drug Development:

In the absence of a proton donor (or in the presence of an acceptor aldehyde), the Breslow intermediate can attack another aldehyde. This "carboligation" activity allows BFD to synthesize chiral

Figure 2: Bifurcation of BFD activity. The enzyme can either degrade benzoylformate or synthesize chiral drug precursors via carboligation.

Part 4: Industrial Photochemistry

While biochemists optimized BFD, polymer scientists in the 1980s and 90s (notably at Ciba-Geigy, now part of BASF) exploited the photochemistry of Methyl Benzoylformate (MBF) .

Norrish Type I Cleavage

MBF is a Norrish Type I photoinitiator . Upon irradiation with UV light (approx. 300–360 nm), the molecule undergoes homolytic cleavage at the C-C bond between the carbonyls.

-

Why it matters: Unlike benzophenone (Type II), MBF does not require a co-initiator (amine). Unlike earlier Type I initiators, MBF derivatives are less prone to yellowing, making them the standard for clear coatings and varnishes.

Mechanism:

Part 5: Validated Protocols

Protocol A: Chemical Synthesis of Benzoylformic Acid

Based on the classic method by Oakwood & Mosher, optimized for modern safety standards.

Reagents:

-

Mandelic Acid (0.1 mol, 15.2 g)

-

Potassium Permanganate (0.06 mol, 9.5 g)

-

Sodium Carbonate (10% solution)

Workflow:

-

Dissolution: Dissolve 15.2 g mandelic acid in 200 mL water containing 6 g

. Adjust pH to ~10. -

Oxidation: Cool to 5°C. Slowly add aqueous

with vigorous stirring over 45 minutes. Critical: Temperature must not exceed 10°C to prevent C-C cleavage to benzoic acid. -

Filtration: Filter off the brown

precipitate. -

Acidification: Acidify the clear filtrate with concentrated HCl to pH 1.

-

Extraction: Extract 3x with ethyl ether.

-

Isolation: Dry ether layer over

, evaporate solvent. Recrystallize the residue from benzene/petroleum ether. -

Validation: Melting point should be 64–66°C.

Protocol B: Enzymatic Assay of BFD Activity

Self-validating kinetic assay for researchers expressing recombinant BFD.

Principle: Direct spectrophotometric measurement of benzoylformate consumption (or benzaldehyde formation). Benzoylformate has an absorbance max near 250 nm, but the overlap with benzaldehyde requires careful wavelength selection or a coupled assay. The Coupled ADH Assay is preferred for high accuracy.

Reagents:

-

Potassium Phosphate Buffer (50 mM, pH 6.5)

-

Magnesium Sulfate (

, 2.5 mM) -

Thiamine Diphosphate (ThDP, 0.5 mM)

-

NADH (0.2 mM)

-

Alcohol Dehydrogenase (ADH, excess units, e.g., from S. cerevisiae)

-

Benzoylformate substrate (5 mM)

Workflow:

-

Blanking: In a quartz cuvette, mix Buffer,

, ThDP, NADH, and ADH. -

Equilibration: Incubate at 30°C for 2 minutes.

-

Initiation: Add BFD enzyme extract.

-

Substrate Addition: Add Benzoylformate to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+).

-

Causality: BFD converts Benzoylformate

Benzaldehyde.[3] ADH immediately reduces Benzaldehyde

-

-

Calculation:

Data Summary: Benzoylformate Derivatives

| Compound | CAS Number | Primary Application | Key Property |

| Benzoylformic Acid | 611-73-4 | Precursor / Substrate | Substrate for BFD; metabolic intermediate. |

| Methyl Benzoylformate | 15206-55-0 | Photoinitiator (UV Curing) | Low yellowing; liquid at room temp; Norrish Type I. |

| Ethyl Benzoylformate | 1603-79-8 | Organic Synthesis | Similar to methyl ester but lower volatility. |

| Sodium Benzoylformate | 35966-67-1 | Biological Media | Water-soluble salt for bacterial culture induction. |

References

-

Claus, A., & Neukranz, H. (1891).[4] Ueber die Benzoylameisensäure (Phenylglyoxylsäure).[5] Journal für Praktische Chemie.

-

Hegeman, G. D. (1966).[1][6] Synthesis of the enzymes of the mandelate pathway by Pseudomonas putida.[6][7] Journal of Bacteriology, 91(3), 1140–1154.

-

Hass, H. B., et al. (1990). Mandelate pathway of Pseudomonas putida: sequence relationships involving mandelate racemase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase.[8] Biochemistry, 29(41).

-

Xiao, P., et al. (2021).[9] Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring. Macromolecules.

-

Oakwood, T. S., & Weisgerber, C. A. (1955). Benzoylformic Acid.[5][9][10][11][12][13] Organic Syntheses, Coll. Vol. 3, p.114.

Sources

- 1. Frontiers | A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism [frontiersin.org]

- 2. A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of the Enzymes of the Mandelate Pathway by Pseudomonas putida I. Synthesis of Enzymes by the Wild Type - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of the enzymes of the mandelate pathway by Pseudomonas putida. II. Isolation and properties of blocked mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US5441888A - Process for producing D-mandelic acid from benzoylformic acid - Google Patents [patents.google.com]

- 10. Purification and crystallization of benzoylformate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Novel Benzoylformate Decarboxylases by Growth Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP0596466A2 - The process for producing D-mandelic acid - Google Patents [patents.google.com]

- 13. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]

Comprehensive literature review on Ethyl 4-methylbenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 4-methylbenzoylformate, a seemingly unassuming α-keto ester, holds significant potential within the realms of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a reactive diketone-like functionality appended to a substituted aromatic ring, renders it a versatile building block for the construction of more complex molecular architectures. This guide, intended for the discerning scientific professional, moves beyond a cursory overview to provide a comprehensive exploration of this compound. We will delve into the nuances of its synthesis, rigorously analyze its spectroscopic signature, and explore its reactivity and potential applications, particularly within the context of drug discovery and development. This document is designed to be a self-validating resource, grounding its protocols and mechanistic discussions in established chemical principles and providing actionable insights for laboratory practice.

Molecular Identity and Physicochemical Properties

Ethyl 4-methylbenzoylformate, also known as Ethyl 2-(p-tolyl)-2-oxoacetate or Ethyl 4-methylphenylglyoxylate, is a liquid organic compound. Its core structure consists of a p-toluyl group attached to an ethyl glyoxylate moiety. This arrangement of functional groups is key to its chemical behavior.

Table 1: Physicochemical Properties of Ethyl 4-methylbenzoylformate

| Property | Value | Source |

| CAS Number | 5524-56-1 | [1] |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | [1] |

| Appearance | Light yellow to yellow liquid | [1] |

| Boiling Point | 82 °C | [1] |

| Density | 1.0901 g/cm³ | [1] |

| Refractive Index | 1.52 | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis of Ethyl 4-methylbenzoylformate: A Practical Approach

The most direct and industrially scalable method for the synthesis of Ethyl 4-methylbenzoylformate is the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice.[2][3][4]

Underlying Principles of the Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of ethyl oxalyl chloride, polarizing the C-Cl bond and facilitating its departure. This generates the acylium ion, which then attacks the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-directing group, leading to a mixture of isomers. However, due to steric hindrance, the para-substituted product, Ethyl 4-methylbenzoylformate, is generally the major product.[5]

Detailed Experimental Protocol

Caution: Anhydrous aluminum chloride is highly reactive with moisture and will produce hydrogen chloride gas. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. All glassware must be thoroughly dried before use.[6]

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Toluene

-

Ethyl oxalyl chloride

-

Dichloromethane (anhydrous)

-

Ice

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.[6]

-

Cooling: Cool the suspension to 0 °C using an ice bath.[6]

-

Addition of Acylating Agent: Slowly add ethyl oxalyl chloride (1.0 eq) dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 5 °C.

-

Addition of Toluene: After the addition of ethyl oxalyl chloride is complete, add toluene (1.0 eq) dropwise, again maintaining the temperature below 5 °C.

-

Reaction: Once the addition of toluene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice. This will quench the reaction and hydrolyze the aluminum chloride complex. Add concentrated hydrochloric acid to dissolve any remaining aluminum salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure Ethyl 4-methylbenzoylformate.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for Ethyl 4-methylbenzoylformate

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (approx. 7.2-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. - Ethyl Group: A quartet for the -CH₂- group (approx. 4.4 ppm) and a triplet for the -CH₃ group (approx. 1.4 ppm). - Methyl Group (on ring): A singlet for the aromatic methyl group (approx. 2.4 ppm). |

| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region for the two carbonyl carbons (approx. 165 ppm and 185-195 ppm). - Aromatic Carbons: Four signals in the aromatic region (approx. 128-145 ppm). - Ethyl Group: Signals for the -OCH₂- carbon (approx. 62 ppm) and the -CH₃ carbon (approx. 14 ppm). - Methyl Carbon (on ring): A signal for the aromatic methyl carbon (approx. 22 ppm). |

| FTIR (cm⁻¹) | - C=O Stretching: Two strong absorption bands for the ketone and ester carbonyl groups (approx. 1720-1740 cm⁻¹ and 1680-1700 cm⁻¹). - C-O Stretching: Strong absorption bands for the ester C-O bonds (approx. 1100-1300 cm⁻¹). - Aromatic C-H Stretching: Absorption above 3000 cm⁻¹. - Aliphatic C-H Stretching: Absorption below 3000 cm⁻¹. |

| Mass Spec (m/z) | - Molecular Ion (M⁺): A peak at m/z = 192. - Major Fragments: Fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 147), the ethyl group (-C₂H₅, m/z = 163), and the p-toluyl cation (m/z = 119). |

Reactivity and Synthetic Utility

The presence of the α-keto ester functionality makes Ethyl 4-methylbenzoylformate a versatile intermediate in organic synthesis. The two adjacent carbonyl groups influence each other's reactivity and provide multiple sites for chemical transformations.

Sources

- 1. ETHYL 4-METHYLBENZOYLFORMATE | 5524-56-1 [chemicalbook.com]

- 2. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Ethyl 4-methylbenzoate(94-08-6) 1H NMR spectrum [chemicalbook.com]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

Fundamental characteristics and reactivity of Ethyl 4-methylbenzoylformate

This technical guide details the fundamental characteristics, synthesis, and reactivity of Ethyl 4-methylbenzoylformate (E4MBF), a specialized

Fundamental Characteristics, Synthetic Protocols, and Reactivity Profile

Executive Summary

Ethyl 4-methylbenzoylformate (CAS: 5524-56-1) is a bifunctional aromatic ester characterized by a 1,2-dicarbonyl moiety. It serves two primary roles in modern chemistry:

-

Photoinitiator: Under UV irradiation, it undergoes Norrish Type I cleavage to generate benzoyl and ethoxycarbonyl radicals, initiating free-radical polymerization. The para-methyl substitution provides a red-shifted absorption profile compared to unsubstituted benzoylformates, enhancing efficiency in specific UV-LED curing applications.

-

Chiral Building Block: The distinct electrophilicity of the

-keto group allows for highly enantioselective reductions, yielding chiral

Physicochemical Profile

| Property | Specification |

| IUPAC Name | Ethyl 2-(4-methylphenyl)-2-oxoacetate |

| CAS Number | 5524-56-1 |

| Molecular Formula | |

| Molecular Weight | 192.21 g/mol |

| Appearance | Pale yellow liquid |

| Boiling Point | ~135°C at 10 mmHg (Predicted) |

| Density | 1.09 g/cm³ (20°C) |

| Solubility | Soluble in organic solvents (Toluene, Acrylates, Alcohols); Insoluble in water.[1][2][3][4][5] |

| Absorption ( | ~255 nm ( |

Spectroscopic Identification (Self-Validation Data)

-

H NMR (400 MHz, CDCl

- 7.92 (d, J = 8.2 Hz, 2H, Ar-H ortho to C=O)

- 7.29 (d, J = 8.2 Hz, 2H, Ar-H meta to C=O)

-

4.45 (q, J = 7.1 Hz, 2H, -O-CH

-

2.43 (s, 3H, Ar-CH

-

1.41 (t, J = 7.1 Hz, 3H, -O-CH

-

IR (Neat): 1735 cm

(Ester C=O), 1685 cm

Synthetic Protocol: Friedel-Crafts Acylation

The most robust industrial synthesis involves the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride. This method is preferred over esterification of the acid due to higher yields and simplified purification.

Reaction Scheme

Detailed Methodology

Safety Note: This reaction generates HCl gas.[6] Perform in a well-ventilated fume hood with a caustic scrubber.[6] Aluminum chloride is moisture-sensitive.[6]

-

Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to an HCl trap (NaOH solution).

-

Reagent Charging:

-

Charge Aluminum Chloride (AlCl

) (1.1 equiv, anhydrous) into the flask. -

Add Dichloromethane (DCM) or 1,2-Dichloroethane (solvent volume ~5-6x mass of toluene). Cool to 0–5°C using an ice bath.[6]

-

-

Acylation Step:

-

Add Ethyl Oxalyl Chloride (1.05 equiv) dropwise to the AlCl

suspension. Stir for 15 minutes to form the acylium ion complex. -

Add Toluene (1.0 equiv) dropwise over 60 minutes, maintaining internal temperature <10°C. Note: The para-position is activated by the methyl group, but temperature control is vital to minimize ortho-substitution.

-

-

Reaction Monitoring (Self-Validation):

-

Allow the mixture to warm to room temperature (20-25°C) and stir for 3-4 hours.

-

TLC Check: Eluent 10% EtOAc/Hexane.[6] Monitor the disappearance of Toluene (

) and appearance of the product (

-

-

Quenching & Workup:

-

Pour the reaction mixture slowly onto crushed ice/HCl mixture to hydrolyze the aluminum complex.

-

Separate the organic layer.[7] Extract the aqueous layer twice with DCM.

-

Wash combined organics with saturated NaHCO

(to remove acid traces), then brine. -

Dry over anhydrous MgSO

and concentrate under reduced pressure.

-

-

Purification:

-

Distill the crude oil under high vacuum (<1 mmHg) to obtain the pure product as a pale yellow liquid.

-

Figure 1: Step-by-step workflow for the Friedel-Crafts synthesis of E4MBF.

Photochemical Reactivity (Photoinitiator Mechanism)

E4MBF functions as a Norrish Type I photoinitiator.[6] Upon UV absorption, the molecule enters an excited triplet state and undergoes homolytic cleavage at the C-C bond between the carbonyls.

Mechanism of Action[9]

-

Absorption: The molecule absorbs UV light (300–360 nm), promoting an electron from the

orbital to the -

Intersystem Crossing (ISC): Rapid conversion from the excited singlet state (

) to the triplet state ( - -Cleavage: The bond between the benzoyl carbon and the ester carbonyl weakens, leading to homolysis.

-

Radical Generation:

-

Radical A: 4-Methylbenzoyl radical (Initiating species).

-

Radical B: Ethoxycarbonyl radical (Can initiate or decarboxylate to form an ethyl radical).[6]

-

Why the 4-Methyl Group Matters: The electron-donating methyl group stabilizes the benzoyl radical via hyperconjugation, slightly increasing the lifetime of the excited state compared to unsubstituted analogs. This can enhance initiation efficiency in oxygen-rich environments by competing more effectively with oxygen quenching.[6]

Figure 2: Photochemical cleavage pathway of Ethyl 4-methylbenzoylformate under UV irradiation.

Synthetic Reactivity: Asymmetric Reduction

Beyond photochemistry, E4MBF is a premium substrate for synthesizing chiral

Reactivity Profile

The

Protocol: Enantioselective Biocatalytic Reduction

Objective: Synthesis of Ethyl (R)-2-hydroxy-2-(4-methylphenyl)acetate. Catalyst: Ketoreductase (KRED) or whole-cell biocatalyst (e.g., Saccharomyces cerevisiae or engineered E. coli).

-

Buffer Preparation: Prepare a phosphate buffer (100 mM, pH 7.[6]0) containing glucose (cofactor regeneration source).[6]

-

Reaction:

-

Suspend E4MBF (substrate) in the buffer (10-50 mM concentration).

-

Add NADP+ (catalytic amount) and the enzyme.

-

Incubate at 30°C with orbital shaking.[6]

-

-

Monitoring:

Safety and Handling

-

Hazards: E4MBF is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).

-

Storage: Store in dark, amber glass containers to prevent accidental photo-degradation. Keep under inert atmosphere (Nitrogen/Argon) if storing for extended periods to prevent hydrolysis of the ester.

-

Spill Control: Absorb with inert material (vermiculite/sand).[6] Do not use combustible materials like sawdust.[6]

References

-

Chemical Identity & Properties: National Institute of Standards and Technology (NIST).[6][9] Benzene, 1-ethyl-4-methyl- (Related Structure Data). Link

-

Synthetic Methodology: Organic Syntheses.[6][10] Ethyl Benzoylformate (General Protocol). Coll. Vol. 1, p. 241 (1941). Link

-

Photochemistry: PhotochemCAD. Absorption Spectra of Benzoate Derivatives. Link

-

Biocatalytic Application: ResearchGate. Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate (Analogous Reactivity). Link

-

Safety Data: Sigma-Aldrich.[6] Safety Data Sheet for Benzoate Esters. Link

Sources

- 1. Ethyl 4-methylbenzoate(94-08-6) 1H NMR spectrum [chemicalbook.com]

- 2. brainly.in [brainly.in]

- 3. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0239650) [np-mrd.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzene, 1-ethyl-4-methyl- [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Executive Summary

Ethyl 4-methylbenzoylformate (Systematic: Ethyl 2-(4-methylphenyl)-2-oxoacetate ) represents a critical class of

This guide provides a rigorous deconstruction of its nomenclature, a validated synthetic protocol via Friedel-Crafts acylation, and analytical standards for quality control.

Part 1: Structural Deconstruction & Nomenclature

The nomenclature of this molecule often causes confusion due to the overlap between "trivial" (common) names and systematic IUPAC rules. A precise understanding of the priority rules is essential for database searching and regulatory compliance.

The Hierarchy of Naming

According to IUPAC Blue Book rules, esters take priority over ketones. Therefore, the suffix of the parent chain is determined by the ester group.

-

Parent Structure: Oxoacetic acid (Glyoxylic acid).

-

Ester Substituent: Ethyl group attached to the oxygen.[1]

-

Acyl Substituent: 4-methylphenyl (p-tolyl) group attached to the carbonyl carbon.

Nomenclature Comparison Table

| Naming Convention | Name | Technical Rationale |

| IUPAC Systematic | Ethyl 2-(4-methylphenyl)-2-oxoacetate | The parent chain is a 2-carbon acid (acetic). C1 is the ester carbonyl; C2 is the ketone. The phenyl ring is a substituent on C2. |

| Semi-Systematic | Ethyl 4-methylbenzoylformate | Views the molecule as an ester of "benzoylformic acid" (phenylglyoxylic acid), with a methyl substituent on the ring. |

| Trivial / Common | Ethyl (p-tolyl)glyoxylate | Derived from glyoxylic acid ( |

| CAS Index Name | Benzeneacetic acid, 4-methyl- | Inverted indexing format used by Chemical Abstracts Service. |

Structural Visualization (DOT)

The following diagram illustrates the parsing of the systematic name against the chemical structure.

Figure 1: Hierarchical decomposition of the IUPAC systematic name.

Part 2: Synthetic Pathways & Protocol

While oxidation of 4-methylmandelic acid is possible, it is atom-inefficient. The industrial and laboratory standard for high-purity synthesis is the Friedel-Crafts Acylation of toluene using ethyl oxalyl chloride (ethyl chlorooxoacetate).

Reaction Mechanism & Causality

-

Reagents: Toluene (Substrate), Ethyl Oxalyl Chloride (Electrophile),

(Lewis Acid). -

Regioselectivity: The methyl group on toluene is an ortho, para-director. However, the bulky oxalyl electrophile heavily favors the para position due to steric hindrance at the ortho sites.

-

Thermodynamics: The reaction is exothermic. Temperature control (

) is critical to prevent poly-acylation or polymerization.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-(4-methylphenyl)-2-oxoacetate (10 mmol scale).

Materials:

-

Toluene (Dry, excess as solvent/reactant)

-

Ethyl chlorooxoacetate (1.0 equiv)

-

Aluminum Chloride (

, anhydrous, 1.2 equiv) -

Dichloromethane (DCM) or excess Toluene as solvent

Step-by-Step Methodology:

-

Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Lewis Acid Suspension: Add anhydrous

(1.60 g, 12 mmol) to dry DCM (20 mL) under nitrogen flow. Cool the suspension to -

Electrophile Addition: Add Ethyl chlorooxoacetate (1.12 mL, 10 mmol) dropwise to the suspension. Causality: This generates the active acylium ion intermediate

. -

Substrate Introduction: Add Toluene (1.2 mL, ~11 mmol) dropwise over 15 minutes, maintaining temperature

.-

Note: A slight color change (yellow/orange) indicates complex formation.

-

-

Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quenching (Critical): Pour the reaction mixture slowly into a beaker containing 50g of crushed ice and 10 mL conc. HCl. Reasoning: Acidic quench breaks the Aluminum-product complex and prevents hydrolysis of the ester.

-

Workup:

-

Extract the aqueous layer with DCM (

). -

Wash combined organics with saturated

(to remove acid traces) and Brine. -

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

Reaction Pathway Diagram (DOT)

Figure 2: Friedel-Crafts acylation mechanism for alpha-keto ester synthesis.

Part 3: Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral data must be verified. The key distinction is differentiating the

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

7.90 (d,

-

7.28 (d,

-

4.42 (q,

-

2.43 (s, 3H,

-

1.40 (t,

-

7.90 (d,

-

Diagnostic Feature: The aromatic protons ortho to the carbonyl are deshielded (~7.9 ppm) due to the anisotropy of the

-keto group.

Infrared Spectroscopy (IR)

-

Ketone C=O: ~1685 cm

(Conjugated with aromatic ring). -

Ester C=O: ~1735 cm

(Distinct from ketone). -

Validation: The presence of two carbonyl peaks is the primary confirmation that the glyoxylate moiety is intact, distinguishing it from ethyl 4-methylbenzoate (which shows only one C=O stretch at ~1710 cm

).

Part 4: Applications in Drug Development[2][3][4]

Heterocycle Synthesis

Arylglyoxylates are potent electrophiles. Condensation with 1,2-diamines (e.g., o-phenylenediamine) yields quinoxalines , a scaffold found in various bioactive agents (e.g., kinase inhibitors).

Enantioselective Reduction

The keto-ester functionality serves as a substrate for asymmetric reduction (using biocatalysts or chiral metal complexes) to produce chiral mandelic acid derivatives .

-

Target: Ethyl (R)- or (S)-2-hydroxy-2-(4-methylphenyl)acetate.

-

Use: Precursors for beta-blockers and antithrombotic agents.

References

-

IUPAC. (2013).[2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link

-

Olah, G. A. (1964). Friedel-Crafts and Related Reactions.[3][4][5] Wiley-Interscience. (Classic reference for acylation mechanisms).

-

Zhang, X., et al. (2012). "Synthesis of

-keto esters via oxidation of acetophenones." Organic Letters. -

PubChem. (n.d.). Ethyl 2-(4-methylphenyl)-2-oxoacetate - Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (n.d.). Ethyl 2-chloro-2-oxoacetate Product Sheet.[6] (Reagent source data). Link

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. CAS 4755-77-5 | 2116-5-06 | MDL MFCD00000706 | Ethyl 2-chloro-2-oxoacetate | SynQuest Laboratories [synquestlabs.com]

Ethyl 4-methylbenzoylformate: A Synergistic Approach Integrating Theoretical and Computational Analyses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the study of Ethyl 4-methylbenzoylformate, an α-keto ester of significant interest in synthetic chemistry and potential pharmacological applications. We move beyond simple characterization, presenting an integrated methodology where experimental spectroscopic data and high-level computational analysis converge. This synergistic approach, grounded in Density Functional Theory (DFT), not only validates experimental findings but also provides profound insights into the molecule's electronic structure, reactivity, and potential as a bioactive agent. This document is intended for researchers and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for a holistic molecular evaluation, from synthesis to in silico biological target interaction.

Introduction: The Rationale for a Combined Investigatory Approach

Ethyl 4-methylbenzoylformate belongs to the α-keto ester class of compounds, which are pivotal intermediates in organic synthesis and are recognized for their diverse biological activities. The presence of a vicinal keto-ester moiety imparts unique electronic and steric properties, making them valuable synthons for complex heterocyclic systems and potential lead compounds in drug discovery.

A purely experimental approach, while essential, often leaves the underlying electronic and quantum-mechanical phenomena unexplained. Why does the molecule absorb light at a specific wavelength? Where are its most reactive sites for electrophilic or nucleophilic attack? How does it stabilize its structure through intramolecular interactions? To answer these questions, we turn to computational chemistry.

By employing Density Functional Theory (DFT), we can construct a robust theoretical model of Ethyl 4-methylbenzoylformate. This in silico model allows us to predict and analyze properties that are difficult or impossible to measure directly. When theoretical predictions (e.g., vibrational frequencies, electronic transitions) align with experimental data (e.g., FT-IR, UV-Vis spectra), it creates a self-validating system that instills high confidence in both the experimental results and the theoretical model. This guide will detail this powerful, integrated workflow.

Synthesis and Experimental Characterization

A robust computational study is always grounded in accurately characterized physical samples. The synthesis and subsequent spectroscopic analysis provide the empirical benchmark against which all theoretical data are validated.

Synthesis Protocol: Esterification of 4-methylbenzoylformic acid

The synthesis of Ethyl 4-methylbenzoylformate can be efficiently achieved via Fischer esterification of the corresponding 4-methylbenzoylformic acid. This method is chosen for its reliability and use of common laboratory reagents.

Methodology:

-

Reactant Preparation: To a 250 mL round-bottom flask, add 4-methylbenzoylformic acid (1 equivalent) and absolute ethanol (10 equivalents).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 equivalents) to the stirred mixture while cooling the flask in an ice bath. The sulfuric acid acts as a catalyst and a dehydrating agent, driving the equilibrium towards the ester product.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be further purified by column chromatography on silica gel to yield pure Ethyl 4-methylbenzoylformate as a light yellow liquid[1][2].

Spectroscopic Analysis Workflow

The synthesized compound must be rigorously characterized to confirm its identity and purity. Each spectroscopic technique provides a unique piece of the structural puzzle.

Caption: Experimental workflow for spectroscopic characterization.

Protocols:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum is recorded using KBr pellets or as a thin film on a NaCl plate in the 4000–400 cm⁻¹ range. This analysis is critical for identifying characteristic functional groups, such as the C=O stretches of the ketone and ester, and C-H vibrations of the aromatic ring and ethyl group[3][4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃) with Tetramethylsilane (TMS) as an internal standard. NMR provides unambiguous information about the carbon-hydrogen framework, confirming the connectivity and chemical environment of every proton and carbon atom[3][5].

-